25(R)-Hydroxyprotopanaxadiol
Overview
Description
25®-Hydroxyprotopanaxadiol: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound is a type of dammarane-type triterpenoid saponin, which is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25®-Hydroxyprotopanaxadiol typically involves the hydrolysis of ginsenosides, which are glycosides found in ginseng. The hydrolysis process can be carried out using acidic or enzymatic methods. Acidic hydrolysis involves the use of strong acids like hydrochloric acid under controlled conditions, while enzymatic hydrolysis uses specific enzymes such as β-glucosidase to selectively cleave the glycosidic bonds.
Industrial Production Methods: Industrial production of 25®-Hydroxyprotopanaxadiol often involves the extraction of ginsenosides from ginseng roots followed by hydrolysis. The extraction process usually employs solvents like ethanol or methanol. After extraction, the ginsenosides are subjected to hydrolysis to yield 25®-Hydroxyprotopanaxadiol. The product is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 25®-Hydroxyprotopanaxadiol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 25®-Hydroxyprotopanaxadiol into its reduced forms using agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups. For example, hydroxyl groups can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced forms like alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 25®-Hydroxyprotopanaxadiol is used as a starting material for the synthesis of various bioactive compounds. Its unique structure allows for the creation of derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in inflammation and apoptosis.
Medicine: 25®-Hydroxyprotopanaxadiol has been investigated for its potential in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the formulation of health supplements and herbal medicines. Its extraction and purification processes are optimized for large-scale production.
Mechanism of Action
The mechanism of action of 25®-Hydroxyprotopanaxadiol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. The compound also has neuroprotective effects by inhibiting oxidative stress and reducing neuronal damage.
Comparison with Similar Compounds
Protopanaxadiol: Another dammarane-type triterpenoid found in ginseng with similar pharmacological properties.
Ginsenoside Rg3: A ginsenoside that also exhibits anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Known for its anti-cancer properties and ability to induce apoptosis in cancer cells.
Uniqueness: 25®-Hydroxyprotopanaxadiol is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile. Compared to other similar compounds, it has shown a higher potency in certain biological activities, making it a valuable compound for further research and development.
Biological Activity
Overview
25(R)-Hydroxyprotopanaxadiol (25-OH-PPD) is a triterpenoid saponin derived from the roots of Panax ginseng, a plant renowned for its medicinal properties. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Chemical Structure and Properties
25-OH-PPD is characterized by its dammarane-type structure, which is pivotal in its biological activities. The specific hydroxylation pattern of this compound contributes to its unique pharmacological profile compared to other ginsenosides.
The biological activity of 25-OH-PPD is mediated through several mechanisms:
- Modulation of Signaling Pathways : It influences various signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, 25-OH-PPD can reduce the expression of pro-inflammatory cytokines .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, thereby inhibiting tumor growth .
- Neuroprotective Effects : 25-OH-PPD exhibits neuroprotective properties by reducing oxidative stress and neuronal damage, making it a candidate for treating neurodegenerative disorders .
Anti-Cancer Activity
Numerous studies have demonstrated the anti-tumor potential of 25-OH-PPD. For instance:
- A study synthesized 30 novel derivatives from 25-OH-PPD and evaluated their anti-tumor activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Compounds derived from 25-OH-PPD exhibited enhanced anti-cancer activity compared to the parent compound .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
25-OH-PPD | MCF-7 | 15.0 | Moderate |
Compound 1c | MCF-7 | 1.5 | High |
Compound 27 | A549 | 2.0 | High |
Anti-Inflammatory Effects
25-OH-PPD has been shown to inhibit the production of inflammatory mediators such as TNF-α and IL-6. This inhibition contributes to its potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of 25-OH-PPD:
- In Vitro Studies : Research evaluating the effects of 25-OH-PPD on various cancer cell lines revealed significant reductions in cell viability and proliferation rates. These studies utilized standard MTT assays to quantify the cytotoxic effects .
- Neuroprotective Studies : In models of neurodegeneration, 25-OH-PPD demonstrated a capacity to protect neurons from oxidative stress-induced damage, suggesting its utility in conditions like Alzheimer's disease .
Comparison with Similar Compounds
When compared to other ginsenosides such as protopanaxadiol and ginsenoside Rg3, 25-OH-PPD shows distinct advantages:
Compound | Anti-Cancer Activity | Anti-Inflammatory Activity | Neuroprotective Effects |
---|---|---|---|
This compound | High | Moderate | High |
Protopanaxadiol | Moderate | Low | Moderate |
Ginsenoside Rg3 | High | Moderate | Low |
Properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVIIIEJKSVBR-XHJPDDKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003342 | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83349-37-5 | |
Record name | Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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